molecular formula C17H19BrO B14779488 2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene

2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene

Cat. No.: B14779488
M. Wt: 319.2 g/mol
InChI Key: PCGUFAFQGFPYJD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a tert-butyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. The use of efficient catalysts and solvents, as well as controlled reaction conditions, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene can undergo various types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acids.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, while the bromine atom can act as a leaving group in substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene is unique due to the combination of its substituents, which confer distinct reactivity and applications. The presence of the benzyloxy group allows for further functionalization, while the bromine atom facilitates substitution reactions. The tert-butyl group provides steric protection, making the compound more stable under certain conditions.

Properties

Molecular Formula

C17H19BrO

Molecular Weight

319.2 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2-phenylmethoxybenzene

InChI

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-15(18)16(11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

PCGUFAFQGFPYJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2

Origin of Product

United States

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